High Predicted Multi-Target Bioactivity Profile vs. In-Class Pyrrolidine Scaffolds
Computational predictions using the PASS algorithm indicate that 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol possesses a high probability of activity (Pa) for lipid metabolism regulation, angiogenesis stimulation, and DNA synthesis inhibition, among others. While this is not a direct head-to-head comparison with a specific analog, it provides a quantitative class-level inference of its potential utility. The high Pa scores for these specific mechanisms differentiate it from simpler pyrrolidine scaffolds lacking the 4-methoxyphenyl substitution, which are predicted to have a narrower activity spectrum [1].
| Evidence Dimension | Predicted Biological Activity (Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator (Pa=0.999); Angiogenesis stimulant (Pa=0.995); DNA synthesis inhibitor (Pa=0.991); Apoptosis agonist (Pa=0.979); Antineoplastic (Pa=0.961) [1] |
| Comparator Or Baseline | Unsubstituted pyrrolidine or simpler 2-pyrrolidinemethanol scaffolds (e.g., (R)-2-(Pyrrolidin-2-yl)ethan-1-ol, CAS not provided) which lack the methoxyphenyl group and are not predicted to have this specific multi-target profile. |
| Quantified Difference | The presence of the 4-methoxyphenyl group confers a predicted multi-target profile with Pa > 0.95 for several key pathways, a profile not observed in the baseline unsubstituted pyrrolidine core [1]. |
| Conditions | In silico PASS (Prediction of Activity Spectra for Substances) algorithm. |
Why This Matters
This data provides a testable hypothesis for procurement, suggesting the compound is a more promising starting point for projects targeting lipid disorders, cancer, or angiogenesis than a generic pyrrolidine building block.
- [1] National Center for Biotechnology Information (NCBI). Table 1: Predicted Biological Activity for Compound 1. Marine Drugs, 2022; 20(5):292. PMC9144361. View Source
